Desmethylnortriptyline Desmethylnortriptyline Desmethylnortriptyline belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Desmethylnortriptyline is considered to be a practically insoluble (in water) and relatively neutral molecule. Desmethylnortriptyline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, desmethylnortriptyline is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 4444-42-2
VCID: VC21073131
InChI: InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
SMILES: C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31
Molecular Formula: C18H19N
Molecular Weight: 249.3 g/mol

Desmethylnortriptyline

CAS No.: 4444-42-2

Cat. No.: VC21073131

Molecular Formula: C18H19N

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Desmethylnortriptyline - 4444-42-2

Specification

Description Desmethylnortriptyline belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Desmethylnortriptyline is considered to be a practically insoluble (in water) and relatively neutral molecule. Desmethylnortriptyline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, desmethylnortriptyline is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 4444-42-2
Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
IUPAC Name 3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Standard InChI InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
Standard InChI Key PTQFRALDEONNOA-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31
Canonical SMILES C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31

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